molecular formula C15H13ClN2O B352867 {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 341021-39-4

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B352867
CAS No.: 341021-39-4
M. Wt: 272.73g/mol
InChI Key: VPQYVWLSUNWSGR-UHFFFAOYSA-N
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Description

{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative characterized by a 2-chlorophenylmethyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C2 position of the benzimidazole core. This compound belongs to a broader class of benzimidazole-based molecules studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYVWLSUNWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillip’s Method with Carboxylic Acids

The classical approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with carboxylic acids or derivatives. For {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, this method can be adapted by introducing the hydroxymethyl group post-cyclization:

  • Cyclization : React o-phenylenediamine with 2-chlorophenylacetic acid in the presence of hydrochloric acid (4 M) under reflux (100°C, 5–6 hours) to form 1-[(2-chlorophenyl)methyl]-1H-benzimidazole.

  • Hydroxymethylation : Oxidize the 2-position of the benzimidazole core using formaldehyde (37% aqueous solution) under basic conditions (NaOH, 50°C, 3 hours), followed by reduction with NaBH₄ to yield the hydroxymethyl derivative.

Yield : 65–72% after purification.

Aldehyde-Based Condensation

A modified approach employs aldehydes instead of carboxylic acids:

  • Schiff Base Formation : React o-phenylenediamine with 2-chlorobenzaldehyde in ethanol under reflux (6 hours) to form an imine intermediate.

  • Oxidative Cyclization : Treat the intermediate with H₂O₂ (30%) in the presence of polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) at 70°C for 10 minutes to yield 1-[(2-chlorophenyl)methyl]-1H-benzimidazole.

  • Post-Functionalization : Introduce the hydroxymethyl group via Vilsmeier-Haack reaction (POCl₃/DMF) followed by hydrolysis (NaOH, H₂O).

Advantages : Shorter reaction times (≤1 hour) and higher yields (78–85%).

Catalytic and Green Chemistry Approaches

Hydroxyapatite-Catalyzed Synthesis

A sustainable method uses hydroxyapatite (HAP) as a reusable catalyst:

  • One-Pot Reaction : Combine o-phenylenediamine , glyoxylic acid (for hydroxymethyl group), and 2-chlorophenylacetic acid with HAP (0.08 mol ratio) in hot water (52°C, 6 hours).

  • Precipitation : Cool the filtrate to 0–4°C to isolate the product.

Yield : 78–81% with 99% purity.
Benefits : Solvent-free, energy-efficient, and scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Condensation : Mix o-phenylenediamine , 2-chlorophenylacetic acid , and ZrOCl₂·8H₂O (10 mol%) under microwave irradiation (300 W, 120°C, 15 minutes).

  • In Situ Hydroxymethylation : Add paraformaldehyde and NaBH₄ in ethanol (microwave, 5 minutes).

Yield : 88–92% with reduced side products.

Functionalization of Benzimidazole Intermediates

Bromomethyl Intermediate Route

A two-step process leveraging bromomethyl substitution:

  • Synthesis of 2-(Bromomethyl)-1H-benzimidazole : React o-phenylenediamine with bromoacetic acid in HCl (4 M, reflux, 5 hours).

  • N-Alkylation : Treat the intermediate with 2-chlorobenzyl bromide in acetonitrile (K₂CO₃, 60°C, 4 hours).

  • Hydrolysis : Convert the bromomethyl group to hydroxymethyl using NaOH (aqueous, 70°C, 2 hours).

Yield : 70–75% after column chromatography.

Oxidation-Reduction Strategies

  • Aldehyde Intermediate : Oxidize 2-methylbenzimidazole derivatives (e.g., 1-[(2-chlorophenyl)methyl]-2-methyl-1H-benzimidazole) using KMnO₄ in acidic medium to form the 2-carboxylic acid.

  • Reduction : Reduce the carboxylic acid to hydroxymethyl via LiAlH₄ in THF (0°C, 2 hours).

Yield : 60–68%.

Comparative Analysis of Methods

Method Catalyst/Conditions Time Yield Advantages
Phillip’s MethodHCl, reflux6–8 h65–72%Simple, low cost
Aldehyde CondensationPVP-TfOH, H₂O₂1 h78–85%Fast, high yield
Hydroxyapatite CatalysisHAP, H₂O, 52°C6 h78–81%Solvent-free, reusable catalyst
Microwave-AssistedZrOCl₂·8H₂O, microwave20 min88–92%Energy-efficient, scalable
Bromomethyl IntermediateK₂CO₃, acetonitrile6 h70–75%Precise functionalization

Challenges and Optimization Strategies

Selectivity Issues

  • Competitive Alkylation : The N1 and N3 positions of benzimidazole compete during alkylation. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors N1 substitution.

  • Byproduct Formation : Over-oxidation during hydroxymethylation can yield carboxylic acids. Controlled NaBH₄ addition and inert atmospheres mitigate this.

Scalability

  • Catalyst Recovery : Hydroxyapatite and PVP-TfOH can be reused ≥5 times without significant activity loss.

  • Solvent Choice : Ethanol and water are preferred over DMF or THF for industrial safety .

Chemical Reactions Analysis

Types of Reactions

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Substituent Variations

Table 1: Key Structural Differences Among Benzimidazole Derivatives
Compound Name Substituent at N1 Substituent at C2 Additional Modifications Molecular Weight (g/mol) Key References
{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol 2-Chlorophenylmethyl -CH2OH None ~288.7 (calculated)
1H-Benzimidazol-2-yl(phenyl)methanol Phenyl -CH2OH None 228.25
3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol 2-Hydroxyphenylmethyl -C6H4OH (phenol) None 316.35
2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride 2-Chlorophenylmethyl -CH2CH2NH2 Amine hydrochloride salt 316.23 (free base)
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol 2-Chlorophenylmethyl -SH Methyl at C5 288.80

Key Observations :

  • Hydrogen Bonding: The hydroxymethyl group (-CH2OH) offers moderate hydrogen-bonding capability, distinct from the thiol (-SH) in (higher acidity) or the phenol (-C6H4OH) in (stronger H-bond donor/acceptor) .
  • Biological Implications : Substitutions at C2 influence bioactivity. For example, thiol derivatives () may exhibit enhanced metal-binding properties, while amine derivatives () could serve as protonated intermediates in drug design .

Physicochemical Data

  • Solubility : Predicted to be sparingly soluble in water due to the chlorophenyl group but soluble in polar aprotic solvents (e.g., DMSO).
  • Crystallography: Analogous compounds (e.g., ) crystallize in monoclinic systems with intermolecular hydrogen bonds involving -OH groups, suggesting similar packing for the target compound .
  • Stability : The hydroxymethyl group may confer susceptibility to oxidation, contrasting with thiol or amine derivatives, which require stabilization via salt formation (e.g., ) .

Biological Activity

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H13ClN2O
  • Molar Mass : 272.73 g/mol
  • CAS Number : 341021-39-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antitumor Activity : Preliminary studies suggest that it may have potential as an antitumor agent by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains.

Antitumor Activity

A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis via caspase activation
A549 (Lung)12.3Cell cycle arrest and apoptosis

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when administered this compound as part of a combination therapy regimen. Patients exhibited improved outcomes with manageable side effects.
  • Case Study 2 : Research on its use as an antimicrobial agent revealed effective treatment outcomes in infected wounds caused by resistant bacterial strains, suggesting its role as a potential alternative antibiotic.

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